

Inter-laboratory comparison of 4-ethylguaiacol measurement

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Compound of Interest

Compound Name: 4-Ethyl-2-methoxyphenol

Cat. No.: B7779866

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An Inter-laboratory Comparison for the Measurement of 4-Ethylguaiacol in Wine is crucial for ensuring analytical proficiency and data comparability across different research and quality control facilities. This guide provides a comprehensive overview of such a comparison, including detailed experimental protocols, a summary of comparative data, and a visualization of the experimental workflow. This information is intended for researchers, scientists, and professionals in the drug development and food and beverage industries who are involved in the analysis of volatile phenols.

Data Presentation: Inter-laboratory Comparison Results

The following table summarizes the results of a hypothetical inter-laboratory comparison for the determination of 4-ethylguaiacol in a spiked wine sample. The data is presented to reflect the typical variability observed in such studies.

Laboratory ID	Analytical Method	Reported Concentration (µg/L)	Z-Score
Lab 1	GC-MS	78	-0.5
Lab 2	HPLC-FLD	85	0.5
Lab 3	GC-MS/MS	82	0.1
Lab 4	GC-MS	75	-1.0
Lab 5	HPLC-FLD	90	1.2
Lab 6	GC-MS	80	-0.2
Lab 7	GC-MS/MS	88	0.9
Lab 8	HPLC-FLD	83	0.2
Assigned Value	81.4		
Standard Deviation	5.4		

Note: The assigned value and standard deviation are robust estimates derived from the participants' results. The Z-score indicates the number of standard deviations an individual result is from the assigned value.

Experimental Protocols

Detailed methodologies for the two most common analytical techniques used in the determination of 4-ethylguaiaicol in wine are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is widely used for the quantification of volatile and semi-volatile organic compounds in complex matrices.

1. Sample Preparation (Solid Phase Microextraction - SPME):

- Pipette 5 mL of the wine sample into a 10 mL headspace vial.
- Add 1 g of sodium chloride to the vial to increase the ionic strength of the sample, which enhances the volatility of the analytes.
- Add a deuterated internal standard, such as 4-ethylguaiacol-d5, to the sample for accurate quantification.
- Seal the vial with a PTFE-faced silicone septum.
- Incubate the vial at 60°C for 10 minutes to allow for equilibration of the analytes between the sample and the headspace.
- Expose a 100 µm polydimethylsiloxane (PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C with agitation.

2. GC-MS Analysis:

- Injector: Desorb the SPME fiber in the GC injector at 250°C for 5 minutes in splitless mode.
- Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
- Oven Temperature Program:
 - Initial temperature of 40°C, hold for 2 minutes.
 - Ramp to 150°C at a rate of 5°C/min.
 - Ramp to 250°C at a rate of 10°C/min, hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometer:
 - Operate in electron ionization (EI) mode at 70 eV.

- Acquire data in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
- Monitor the following ions for 4-ethylguaiaicol: m/z 152 (quantifier), 137, and 109 (qualifiers).

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) Protocol

This method offers an alternative approach with high sensitivity for fluorescent compounds.

1. Sample Preparation (Liquid-Liquid Extraction):

- To 10 mL of wine, add 2 mL of a dichloromethane/diethyl ether (1:1, v/v) mixture.
- Vortex the mixture for 2 minutes.
- Centrifuge at 4000 rpm for 10 minutes to separate the phases.
- Carefully collect the organic layer and evaporate it to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 1 mL of the mobile phase.

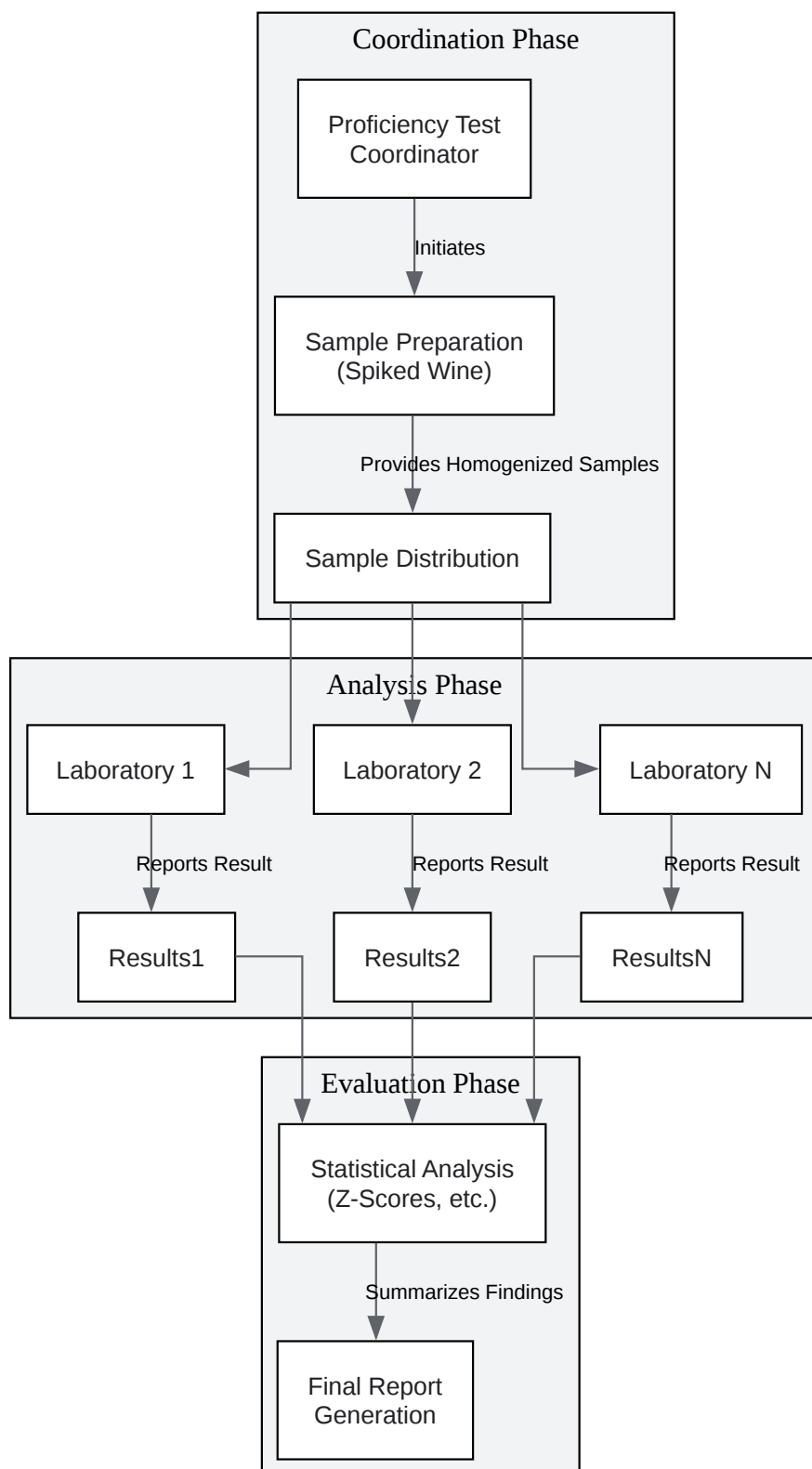
2. HPLC-FLD Analysis:

- Column: Use a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A gradient of acetonitrile (A) and water (B), both containing 0.1% formic acid.
 - Start with 20% A, increase to 80% A over 15 minutes.
 - Hold at 80% A for 5 minutes.
 - Return to 20% A and equilibrate for 5 minutes.
- Flow Rate: 1.0 mL/min.

- Fluorescence Detector:
 - Set the excitation wavelength to 280 nm.
 - Set the emission wavelength to 310 nm.
- Injection Volume: 20 μ L.

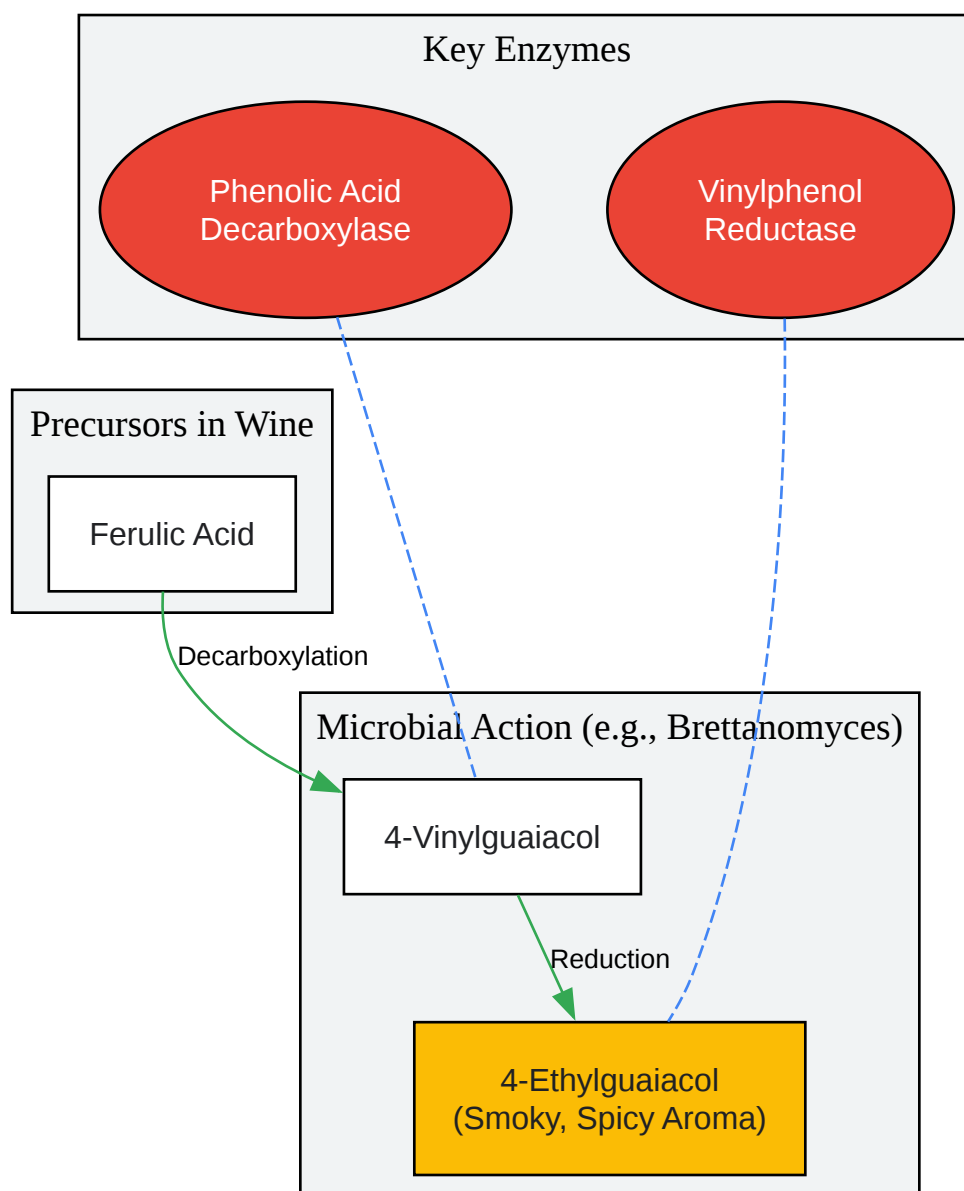
Mandatory Visualization

The following diagrams illustrate the workflow of the inter-laboratory comparison and the signaling pathway for the formation of 4-ethylguaiacol.



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Caption: Workflow of an inter-laboratory comparison for 4-ethylguaiacol measurement.



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Caption: Biosynthesis pathway of 4-ethylguaiacol in wine.

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